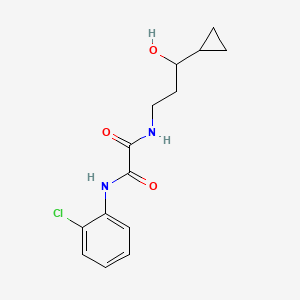
N1-(2-chlorophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(2-chlorophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide” is a chemical compound with the CAS number 1396782-26-5 . It is used for research purposes.
Molecular Structure Analysis
The molecular formula of this compound is C14H17ClN2O3 . It has a molecular weight of 296.75g/mol . The compound is canonicalized and has a complexity of 360. It has 5 rotatable bonds, 3 hydrogen bond donors, and 3 hydrogen bond acceptors. The topological polar surface area is 78.4, and it has a total of 20 heavy atoms .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. For detailed reaction mechanisms and conditions, it is recommended to refer to specialized chemical databases or literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include an XLogP3-AA of 1.9, an exact mass of 296.0927701, and a mono-isotopic mass of 296.0927701 . For more detailed physical and chemical properties, it is recommended to refer to specialized chemical databases or literature.Aplicaciones Científicas De Investigación
Chemical Synthesis and Application
A study by Mamedov et al. (2016) outlines a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the versatility of oxalamides in chemical synthesis through a high-yielding, operationally simple method. This research provides a foundation for the synthesis of anthranilic acid derivatives and oxalamides, highlighting their significance in organic chemistry Mamedov et al., 2016.
Environmental Science
Zhao et al. (2008) investigated the photomineralization of aqueous organic pollutants under visible light irradiation using PtII dye sensitized titania, including compounds similar to N1-(2-chlorophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide. This study demonstrates the potential for using sensitized titania in environmental applications to degrade organic pollutants effectively Zhao et al., 2008.
Biomedical Research
Research by Yoshimura et al. (2010) explored the use of N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide (NBD-556), a compound structurally related to N1-(2-chlorophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide, in enhancing the binding of anti-gp120 monoclonal antibodies towards HIV-1 envelope proteins. This suggests potential biomedical applications of similar compounds in enhancing the effectiveness of antibody-mediated neutralization of viruses Yoshimura et al., 2010.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N'-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-10-3-1-2-4-11(10)17-14(20)13(19)16-8-7-12(18)9-5-6-9/h1-4,9,12,18H,5-8H2,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSVYLKFQWXEME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C(=O)NC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2742764.png)
![6-Tert-butyl-2-[1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2742765.png)
![2-(benzylthio)-N-(2-ethoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2742766.png)
![Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate](/img/structure/B2742767.png)
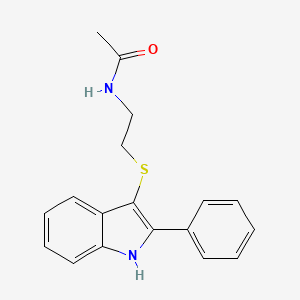
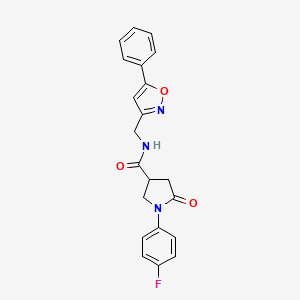
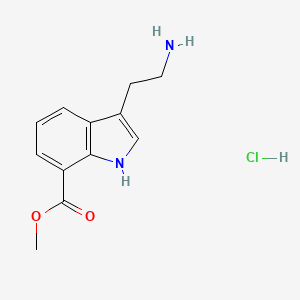
![4-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B2742773.png)
![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2742774.png)
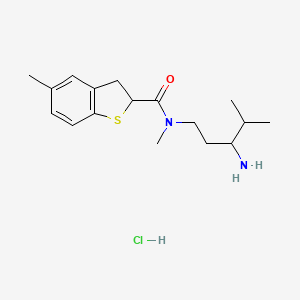



![2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2742786.png)